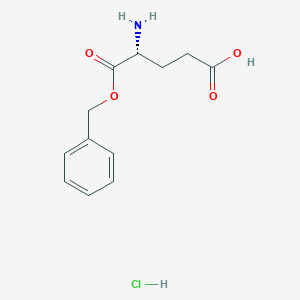

H-D-Glu-Obzl.HCl

Description

BenchChem offers high-quality H-D-Glu-Obzl.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Glu-Obzl.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H16ClNO4 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m1./s1 |

InChI Key |

HFWSBJVZQUWUNZ-HNCPQSOCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl |

sequence |

E |

Origin of Product |

United States |

Foundational & Exploratory

H-D-Glu-Obzl.HCl CAS number and molecular weight

Technical Monograph: H-D-Glu-Obzl·HCl

Subject: D-Glutamic Acid

Part 1: Executive Summary & Chemical Identity

H-D-Glu-Obzl·HCl is a specialized amino acid derivative used primarily as a chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Unlike its more common L-isomer, the D-configuration is frequently employed to introduce protease resistance into therapeutic peptides or to synthesize specific diastereomers of peptidomimetics.

The nomenclature "H-D-Glu-Obzl" specifically denotes the

Chemical Profile

| Property | Specification |

| Chemical Name | D-Glutamic acid 1-benzyl ester hydrochloride |

| Synonyms | H-D-Glu-OBzl[1][2][3][4][5][6]·HCl; D-Glu-OBzl[7]·HCl; 1-Benzyl D-glutamate hydrochloride |

| CAS Number | 79338-14-0 (Specific to |

| Molecular Formula | C |

| Molecular Weight | 273.71 g/mol (Salt); 237.25 g/mol (Free Base) |

| Purity Standard | |

| Solubility | Soluble in water, methanol, DMSO; slightly soluble in ethanol. |

| Melting Point | 121–126 °C (Decomposes) |

| Appearance | White to off-white crystalline powder |

Critical Note on Isomer Identification:

Part 2: Synthesis & Production Protocols

The synthesis of the

Mechanism of Action: Selective Esterification

To achieve the

-

N-Protection: The amine is protected (e.g., with Boc or Z) to prevent polymerization.

-

Anhydride Formation: Dehydrating agents convert the N-protected glutamic acid into a cyclic anhydride.

-

Regioselective Ring Opening: Reaction with benzyl alcohol opens the ring. While this produces a mixture, specific solvents and catalysts can favor the

-ester, or the isomers are separated via crystallization. -

Deprotection: The N-protecting group is removed (e.g., using HCl/Dioxane) to yield the final salt.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of D-Glutamic Acid

Part 3: Applications in Drug Development

Peptide Synthesis (C-Terminal Modification)

H-D-Glu-Obzl[9]·HCl is extensively used when the glutamic acid residue is located at the C-terminus of a peptide sequence, or when the side chain (

-

Protocol Insight: In SPPS, using the

-ester allows the chemist to attach the side chain to a resin or another molecule, effectively reversing the standard orientation.

Protease Resistance

Incorporating D-amino acids like H-D-Glu-Obzl into peptide drugs significantly increases their half-life in plasma. Endogenous proteases generally recognize L-amino acid peptide bonds; the altered stereochemistry of the D-isomer sterically hinders enzymatic cleavage.

Prodrug Design

The benzyl ester moiety acts as a semi-permanent protecting group. In vivo, esterases can hydrolyze the benzyl group, releasing the free glutamic acid. This property is utilized in prodrug strategies to enhance the lipophilicity of polar drugs, improving membrane permeability before the active compound is regenerated inside the cell.

Part 4: Handling, Stability & Quality Control

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible. Keep container tightly sealed.

-

Stability: Stable for >2 years if stored correctly. Avoid exposure to moisture, which can lead to hydrolysis of the ester or the HCl salt.

Analytical Validation (QC): To ensure the integrity of H-D-Glu-Obzl·HCl, the following analytical methods are standard:

-

HPLC: To verify purity (>98%) and detect free glutamic acid or dibenzyl ester impurities.

-

1H-NMR (DMSO-d6):

-

Look for the benzyl protons (singlet/doublet around 5.1 ppm).

-

Confirm the aromatic ring protons (multiplet 7.3–7.4 ppm).

-

Verify the integration of the

-proton vs. side chain protons to confirm the ester position.

-

-

Optical Rotation: Specific rotation

is a critical check to ensure no racemization occurred during synthesis (D-isomer verification).

References

-

ChemicalBook. (2023). H-D-Glu-OBzl synthesis and chemical properties. Retrieved from

-

Chem-Impex International. (2023). D-Glutamic acid alpha-benzyl ester hydrochloride - Product Specifications. Retrieved from

-

National Institutes of Health (NIH). (2019). Synthesis of nonracemic hydroxyglutamic acids and derivatives. PMC6360438. Retrieved from

-

Fisher Scientific. (2023). D-Glutamic acid 1-benzyl ester, 95%. Thermo Scientific Chemicals. Retrieved from

-

BenchChem. (2025).[8][10] Comparative Guide to Glutamic Acid Derivatives in Automated Peptide Synthesis. Retrieved from

Sources

- 1. H-D-Glu-OBzl synthesis - chemicalbook [chemicalbook.com]

- 2. H-Glu(OBzl)-OH, 1676-73-9, Amino Acids and Derivatives, P3 BioSystems [p3bio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]

- 5. Wholesale H-Glu(OBzl)-OH CAS:1676-73-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 6. scribd.com [scribd.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: Safety, Handling, and Mechanistic Applications of H-D-Glu-OBzl·HCl

Executive Summary

In the landscape of advanced peptide synthesis and peptidomimetic drug development, the strategic use of orthogonally protected amino acids is paramount. H-D-Glu-OBzl·HCl (D-Glutamic acid α-benzyl ester hydrochloride) serves as a critical chiral building block. Unlike standard backbone-elongating amino acids, this specific derivative masks the α-carboxyl group while leaving the γ-carboxyl and α-amino groups available for selective conjugation.

This whitepaper provides an in-depth analysis of the physicochemical properties, stringent safety data sheet (SDS) guidelines, and field-proven handling protocols for H-D-Glu-OBzl·HCl. Furthermore, it details the mechanistic causality behind its application in synthesizing protease-resistant, branched peptide therapeutics[1].

Mechanistic Role in Drug Development (The "Why")

To leverage H-D-Glu-OBzl·HCl effectively, researchers must understand the causality behind its structural design:

-

The D-Isomer Advantage: Endogenous human proteases are stereoselective, predominantly cleaving L-amino acid peptide bonds. Incorporating D-Glutamic acid significantly increases the in vivo half-life and pharmacokinetic stability of peptide therapeutics by evading enzymatic degradation.

-

α-Benzyl Ester Protection: A common pitfall in peptide chemistry is confusing H-D-Glu-OBzl·HCl (α-benzyl ester, CAS: 78057-85-9) with H-D-Glu(OBzl)-OH (γ-benzyl ester, CAS: 2578-33-8) [2]. The α-benzyl ester specifically forces subsequent amide bond formation to occur at the γ-carboxyl position. This is essential for synthesizing poly-γ-glutamates, folate derivatives, or attaching peptides to solid-phase resins via side-chains.

-

Orthogonal Cleavage: The benzyl ester is highly stable to both the acidic conditions used for Boc removal (e.g., Trifluoroacetic acid) and the basic conditions for Fmoc removal (e.g., 20% piperidine). It is selectively cleaved via catalytic hydrogenolysis (H₂ with Pd/C) or anhydrous Hydrogen Fluoride (HF), allowing for true orthogonal synthetic strategies [3].

Workflow illustrating the synthetic utility of H-D-Glu-OBzl·HCl in orthogonal peptide synthesis.

Physicochemical Properties

Understanding the quantitative parameters of H-D-Glu-OBzl·HCl is critical for calculating reaction stoichiometry and designing purification workflows. The hydrochloride salt form renders the amine highly stable against premature oxidation or polymerization but increases its hygroscopic nature.

Table 1: Chemical Identity and Physical Data

| Property | Value |

| Chemical Name | D-Glutamic acid α-benzyl ester hydrochloride |

| CAS Number | 78057-85-9 |

| Molecular Formula | C₁₂H₁₆ClNO₄ |

| Molecular Weight | 273.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in H₂O, Methanol, DMF, and DMSO |

| Storage Temperature | 2-8°C (Desiccated) or -20°C for long-term |

Safety Data Sheet (SDS) & Handling Precautions

H-D-Glu-OBzl·HCl is generally considered safe when handled by trained professionals, but its nature as a fine hydrochloride powder presents specific inhalation and contact risks.

Table 2: GHS Safety Classification & Required PPE

| Hazard Class | GHS Category | Precautionary Measures & PPE |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves (min 0.11 mm thickness). |

| Eye Irritation | Category 2A (H319) | Use tightly fitting safety goggles/face shield. |

| STOT (Single Exposure) | Category 3 (H335) | Handle exclusively in a certified chemical fume hood. |

Emergency Spill Management Protocol

In the event of a powder spill, sweeping with a standard broom will aerosolize the hydrochloride dust, leading to severe respiratory irritation. The protocol below outlines the causal steps for safe neutralization and disposal.

Emergency response and spill management protocol for H-D-Glu-OBzl·HCl powder.

Experimental Protocol: Conversion to Fmoc-D-Glu-OBzl

To utilize H-D-Glu-OBzl·HCl in standard Solid-Phase Peptide Synthesis (SPPS), the free α-amine must first be protected (typically with an Fmoc group). The following protocol is designed as a self-validating system , ensuring that each step provides a measurable endpoint while explaining the causality behind the chemical conditions.

Objective

Synthesize Fmoc-D-Glu-OBzl while preserving the α-benzyl ester and the free γ-carboxyl group.

Step-by-Step Methodology

-

Preparation & Neutralization: Dissolve 10 mmol (2.74 g) of H-D-Glu-OBzl·HCl in a mixture of 20 mL of 10% aqueous Na₂CO₃ and 20 mL of 1,4-dioxane.

-

Causality: The basic Na₂CO₃ neutralizes the HCl salt, generating the nucleophilic free amine. The biphasic solvent system ensures solubility of both the polar starting material and the non-polar Fmoc-OSu reagent.

-

-

Thermal Control: Chill the reaction vessel to 0°C in an ice bath.

-

Causality: Lowering the temperature suppresses base-catalyzed hydrolysis (saponification) of the α-benzyl ester, ensuring the protecting group remains intact.

-

-

Activation: Dissolve 11 mmol (3.71 g) of Fmoc-OSu in 10 mL of dioxane and add dropwise to the mixture over 30 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of dipeptide impurities. Fmoc-OSu is chosen over Fmoc-Cl as it is less prone to promoting side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Aqueous Workup: Evaporate the dioxane under reduced pressure. Dilute the remaining aqueous layer with 30 mL of distilled water and wash with diethyl ether (2 x 20 mL).

-

Causality: The ether wash selectively removes unreacted Fmoc-OSu and non-polar byproducts. The desired product remains in the aqueous layer as a highly soluble sodium salt of the γ-carboxylate.

-

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1M HCl.

-

Causality: Protonation of the γ-carboxylate neutralizes the charge, driving the Fmoc-D-Glu-OBzl out of the aqueous phase as a precipitate or oil.

-

-

Extraction: Extract the product with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

System Validation Endpoint: Confirm product identity via LC-MS (Expected

= 460.5 m/z) and verify purity via HPLC (UV detection at 254 nm for the Fmoc chromophore). If the mass is 274 m/z, the Fmoc protection failed; if the mass is 370 m/z, the benzyl ester was inadvertently hydrolyzed.

References

Synthesis and purification of H-D-Glu-Obzl.HCl

An In-Depth Technical Guide to the Synthesis and Purification of D-Glutamic Acid γ-Benzyl Ester Hydrochloride (H-D-Glu-Obzl.HCl)

Abstract

D-Glutamic acid γ-benzyl ester hydrochloride (H-D-Glu-Obzl.HCl) is a pivotal chiral building block in modern pharmaceutical chemistry, particularly in the synthesis of complex peptides and peptidomimetics. The strategic placement of the benzyl ester on the side-chain (γ) carboxyl group, while leaving the α-amino and α-carboxyl functions available for manipulation, makes it an invaluable intermediate. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of H-D-Glu-Obzl.HCl. We will elucidate the chemical principles behind a robust, three-step synthesis pathway involving Nα-protection, regioselective γ-esterification, and subsequent deprotection. The narrative emphasizes the causality behind experimental choices, ensuring protocols are self-validating and reproducible. Detailed, step-by-step procedures are provided, complemented by quantitative data tables and process visualizations to support researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis of this critical reagent.

Strategic Importance and Physicochemical Profile

Table 1: Physicochemical Data for H-D-Glu-Obzl.HCl

| Property | Value |

| CAS Number | 79338-14-0[3] |

| Molecular Formula | C₁₂H₁₅NO₄·HCl[3] |

| Molecular Weight | 273.71 g/mol [3] |

| Appearance | White to off-white crystalline powder[3][4] |

| Melting Point | 121-126 °C[3] |

| Optical Rotation | [α]D²⁰ = -10 ± 2º (c=2 in H₂O)[3] |

| Purity (Typical) | ≥ 99% (HPLC)[3] |

Retrosynthetic Analysis and Strategy Selection

The primary challenge in synthesizing H-D-Glu-Obzl.HCl is achieving regioselective esterification at the γ-carboxyl group over the sterically less hindered and electronically similar α-carboxyl group.

-

Strategy 1: Direct Esterification. This approach involves reacting D-glutamic acid directly with benzyl alcohol, typically under acidic catalysis.[5] While seemingly straightforward, this method often leads to a mixture of α-ester, γ-ester, and di-ester products, necessitating challenging chromatographic purification and resulting in low yields of the desired isomer.[6] Furthermore, the harsh acidic conditions and elevated temperatures can lead to racemization.[5]

-

Strategy 2: Protection-Chemistry Pathway. A more controlled and higher-yielding approach involves the temporary protection of the α-amino group. This strategy allows for the selective modification of the carboxyl groups, followed by the final deprotection of the α-amino function. The most reliable method within this strategy proceeds via an Nα-(tert-Butoxycarbonyl) or 'Boc' protected intermediate. This pathway is chosen for its high regioselectivity, milder reaction conditions, and generally higher overall yield.

Caption: Retrosynthesis of H-D-Glu-Obzl.HCl via the Nα-Boc protection strategy.

Recommended Synthesis Pathway: A Step-by-Step Guide

This section details the robust, three-step synthesis from D-Glutamic acid.

Step 1: Synthesis of Nα-(tert-Butoxycarbonyl)-D-glutamic acid (Boc-D-Glu-OH)

Causality: The first step involves protecting the α-amino group with the acid-labile Boc group. This prevents its participation in subsequent reactions and is crucial for controlling the regioselectivity of the esterification. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the di-tert-butyl dicarbonate (Boc₂O) reagent.[7]

Experimental Protocol:

-

Dissolution: Suspend D-Glutamic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the suspension to 0-5 °C in an ice bath. Adjust the pH to 10.0-10.5 by the dropwise addition of 2N NaOH, ensuring the temperature remains below 10 °C.

-

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise to the reaction mixture, maintaining the pH between 10.0-10.5 with concurrent addition of 2N NaOH.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O and other non-polar impurities.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A white precipitate or oil will form. Extract the product into ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-D-Glu-OH as a white solid or viscous oil. The product is often used in the next step without further purification.

Table 2: Reagents and Conditions for Boc-Protection

| Parameter | Value |

| Starting Material | D-Glutamic Acid |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium Hydroxide (NaOH) |

| Solvent | 1,4-Dioxane / Water |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 90-98% |

Step 2: Synthesis of Nα-Boc-D-glutamic acid γ-Benzyl Ester (Boc-D-Glu(OBzl)-OH)

Causality: This is the critical regioselective step. While several methods exist, a common approach involves the formation of an intramolecular anhydride followed by nucleophilic attack by benzyl alcohol. The five-membered ring of the α,γ-anhydride is strained, and for thermodynamic reasons, the attack of the alcohol preferentially occurs at the more accessible γ-carbonyl carbon, yielding the desired γ-benzyl ester.

Experimental Protocol:

-

Anhydride Formation: Dissolve Boc-D-Glu-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -10 °C under a nitrogen atmosphere. Add N,N'-dicyclohexylcarbodiimide (DCC, 0.5 eq) to promote the formation of the intramolecular anhydride. Stir for 2-3 hours at this temperature.

-

Byproduct Removal: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Esterification: To the filtrate containing the anhydride, add benzyl alcohol (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure Boc-D-Glu(OBzl)-OH.[8]

Table 3: Reagents and Conditions for γ-Esterification

| Parameter | Value |

| Starting Material | Boc-D-Glu-OH |

| Reagents | DCC, Benzyl Alcohol, DMAP |

| Solvent | Anhydrous THF |

| Temperature | -10 °C to Room Temperature |

| Typical Yield | 65-80% |

Step 3: Deprotection and Salt Formation to Yield H-D-Glu-Obzl.HCl

Causality: The final step is the selective removal of the acid-labile Boc group. A solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane or diethyl ether is ideal. The strong acid protonates the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, liberating the free amine.[9] The benzyl ester is stable to these conditions. The use of HCl directly provides the desired hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and store.[9][10]

Experimental Protocol:

-

Dissolution: Dissolve the purified Boc-D-Glu(OBzl)-OH (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

-

Acidolysis: Cool the solution in an ice bath. Add a 4.0 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Precipitation: Add cold, anhydrous diethyl ether to the reaction mixture to precipitate the product.

-

Isolation: Collect the white precipitate by filtration.

-

Purification: Wash the solid with copious amounts of cold diethyl ether to remove any organic impurities and excess HCl. Dry the product under vacuum to yield pure H-D-Glu-Obzl.HCl.

Table 4: Reagents and Conditions for Boc-Deprotection

| Parameter | Value |

| Starting Material | Boc-D-Glu(OBzl)-OH |

| Reagent | 4.0 M HCl in 1,4-Dioxane |

| Solvent | 1,4-Dioxane / Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Process Workflows and Visualization

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Overall synthetic workflow for H-D-Glu-Obzl.HCl.

Caption: Purification and characterization workflow for the final product.

References

-

ChemBK. (2024, April 9). D-Glutamic acid dibenzyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-D-Glutamic acid 5-benzyl ester. Retrieved from [Link]

-

Sadeghzadeh, M., & Sakhaei, M. (2014). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. Catalysis Communications, 45, 93-97. Retrieved from [Link]

-

Bolchi, C., Pignataro, L., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. The Journal of Organic Chemistry, 80(13), 6909-6914. Retrieved from [Link]

-

Chem-Impex International. (n.d.). D-Glutamic acid γ-benzyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of γ-benzyl L-glutamate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). Retrieved from [Link]

- Google Patents. (n.d.). CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid.

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics.

- Google Patents. (n.d.). US2561323A - Method of preparing glutamic acid mono esters.

-

Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Rendiconti Lincei. Scienze Fisiche e Naturali, 28, 639-646. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Chem-Impex International. (n.d.). D-Glutamic acid α-benzyl ester hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. N-Boc-D-Glutamic acid 5-benzyl ester | C17H23NO6 | CID 7010513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

Executive Summary & Nomenclature Criticality

Technical Whitepaper: Characterization and Application of H-D-Glu-Obzl·HCl

-benzyl ester hydrochloride)H-D-Glu-Obzl·HCl represents a specialized chiral building block in peptide chemistry. It is the hydrochloride salt of D-Glutamic acid protected at the

CRITICAL DISAMBIGUATION: Before proceeding, researchers must verify the specific isomer required for their workflow, as nomenclature shorthand often leads to costly synthetic errors.

| Shorthand | IUPAC Name | Structure Status |

| H-D-Glu-OBzl[1]·HCl | D-Glutamic acid 1-benzyl ester HCl | |

| H-D-Glu(OBzl)-OH | D-Glutamic acid 5-benzyl ester |

This guide focuses on the

Chemical Identity Profile

| Parameter | Specification |

| Chemical Name | D-Glutamic acid |

| Common Synonyms | H-D-Glu-OBzl[2][3]·HCl; D-Glu-1-OBzl[1][4]·HCl |

| CAS Number | 79338-14-0 (D-isomer); 32677-01-3 (L-isomer ref) |

| Molecular Formula | |

| Molecular Weight | 273.71 g/mol (Salt); 237.25 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 121–126 °C |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in |

Spectroscopic Characterization

The following data sets provide self-validating criteria for confirming the identity and purity of H-D-Glu-Obzl·HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

The spectrum is characterized by the desymmetrization of the glutamate backbone due to the

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.20 | br s | 1H | Side chain carboxylic acid (exchangeable). | |

| 8.65 | br s | 3H | Ammonium protons; broadened by quadrupole relaxation and exchange. | |

| 7.35 – 7.45 | m | 5H | Ar-H | Benzyl aromatic ring protons. |

| 5.24 | s (or ABq) | 2H | O-CH | Benzylic methylene. May appear as AB quartet due to chiral center proximity. |

| 4.15 | t / dd | 1H | Deshielded by the adjacent ester and ammonium group. | |

| 2.35 – 2.45 | m | 2H | Methylene adjacent to the free side-chain carboxyl. | |

| 2.05 – 2.15 | m | 2H | Central methylene; typically the most shielded aliphatic signal. |

Table 2:

| Shift ( | Assignment |

| 173.5 | |

| 169.2 | |

| 135.6 | Aromatic Quaternary C (Ipso) |

| 128.8, 128.6, 128.4 | Aromatic CH (Ortho, Meta, Para) |

| 67.2 | Benzylic CH |

| 51.5 | |

| 29.8 | |

| 25.6 |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Conditions: Dissolve in MeOH/Water (50:50) + 0.1% Formic Acid.

-

Theoretical Monoisotopic Mass (Free Base): 237.1001 Da

-

Observed Species:

-

[M+H]

: 238.1 m/z (Base Peak) -

[M+Na]

: 260.1 m/z (Common adduct) -

[2M+H]

: 475.2 m/z (Dimer formation at high concentration)

-

Interpretation: The presence of the parent ion at 238.1 confirms the intact ester. Loss of 91 Da (benzyl tropylium ion) is a common fragmentation pathway in MS/MS modes.

Experimental Protocols & Workflows

Synthesis Pathway (Visualized)

The synthesis typically involves the acid-catalyzed esterification of D-Glutamic acid with Benzyl alcohol. The selectivity for the

Figure 1: Synthetic pathway for the selective production of H-D-Glu-OBzl·HCl.

Quality Control: Impurity Profiling

When analyzing H-D-Glu-Obzl[1][3][4][5][6][7][8]·HCl, three specific impurities must be monitored via HPLC (C18 column, Gradient Water/ACN + 0.1% TFA).

-

D-Glutamic Acid (Free Acid): Result of hydrolysis. Elutes at the void volume (highly polar).

-

H-D-Glu(OBzl)-OH (

-ester): Regioisomer. Elutes close to the -

H-D-Glu(OBzl)-OBzl (Dibenzyl ester): Over-reaction product. Elutes significantly later (highly hydrophobic).

Figure 2: Analytical decision tree for purity assessment via HPLC.

Handling and Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.

-

Stability:

-

Acidic conditions: Stable.[9]

-

Basic conditions: Unstable. Neutralization of the ammonium salt (pH > 7) can lead to diketopiperazine formation (dimerization) or ester hydrolysis.

-

-

Reconstitution: For biological assays, dissolve in PBS immediately prior to use. For chemical synthesis, neutralize with DIEA (Diisopropylethylamine) in situ to avoid free-base degradation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 558515 (L-isomer equivalent reference for spectral data). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Wholesale H-Glu(OBzl)-OH CAS:1676-73-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. rsc.org [rsc.org]

- 4. omizzur.com [omizzur.com]

- 5. peptide.com [peptide.com]

- 6. L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride | C16H24ClNO4 | CID 56777356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-(+)-Glutamic acid hydrochloride(138-15-8) 1H NMR [m.chemicalbook.com]

- 8. H-D-Glu(OBzl)-NH2.HCl [bapeks.com]

- 9. peptide.com [peptide.com]

Understanding the stereochemistry of H-D-Glu-Obzl.HCl

An In-Depth Technical Guide to the Stereochemistry of H-D-Glu(OBzl)-OH·HCl (γ-Benzyl Ester)

Introduction

H-D-Glu(OBzl)-OH·HCl, the hydrochloride salt of D-Glutamic acid γ-benzyl ester, is a pivotal chiral building block in modern pharmaceutical and biochemical research.[1][2] Its applications range from the synthesis of complex peptides and neuroprotective agents to studies of glutamate receptor signaling in the central nervous system.[1][3] As with all chiral molecules used in biological systems, the absolute stereochemistry at the α-carbon is not a trivial detail—it is the primary determinant of molecular recognition, biological activity, and pharmacological profile. The presence of its unnatural L-enantiomer, even in trace amounts, can lead to significantly different biological effects or introduce impurities that complicate drug development.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stereochemistry of H-D-Glu(OBzl)-OH·HCl. It moves beyond theoretical concepts to offer an in-depth analysis of the core analytical techniques used for its stereochemical validation. We will explore the causality behind experimental choices, present validated protocols, and demonstrate how to interpret the resulting data to ensure the stereochemical integrity of this critical reagent.

The Stereochemical Foundation of H-D-Glu(OBzl)-OH·HCl

The stereochemistry of H-D-Glu(OBzl)-OH·HCl is defined by a single stereocenter: the α-carbon atom, which is bonded to four different groups (an amine group, a hydrogen atom, an α-carboxylic acid, and the γ-carboxybenzyl side chain). This asymmetry is the origin of its chirality.

-

Configuration: D vs. L and (R) vs. (S)

-

D/L System: The "D" designation relates the molecule's configuration to that of D-glyceraldehyde via a Fischer projection. In this convention, with the carbon chain arranged vertically and the most oxidized carbon (the α-carboxylic acid) at the top, the amino group (-NH₂) is positioned on the right side of the chiral α-carbon.

-

Cahn-Ingold-Prelog (CIP) System: For an unambiguous and universal description, the CIP system is used. By assigning priorities to the groups attached to the chiral center (based on atomic number: -NH₂ > -COOH > -CH₂CH₂COO(Bzl) > -H), the absolute configuration for the D-enantiomer is determined to be (R). Therefore, the full stereochemical name is (R)-2-amino-5-(benzyloxy)-5-oxopentanoic acid hydrochloride.

-

The D- and L-forms of glutamic acid γ-benzyl ester are enantiomers: non-superimposable mirror images with identical physical properties (melting point, solubility in achiral solvents) except for their interaction with plane-polarized light and other chiral molecules.

Polarimetry: A Foundational Chirality Check

Polarimetry is a rapid, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4] This rotation, known as optical activity, is a fundamental property of enantiomers, with each rotating light by an equal magnitude but in opposite directions.[4][5]

It is a common misconception that all D-isomers are dextrorotatory (+) and all L-isomers are levorotatory (-). The D/L nomenclature is based on structural analogy to glyceraldehyde, whereas the direction of optical rotation is an empirically measured physical property.[6][7] For D-Glutamic acid γ-benzyl ester, the D-enantiomer is in fact levorotatory.

Data Presentation: Optical Rotation

| Parameter | Value | Conditions | Reference |

| Specific Rotation [α] | -21 ± 3° | 20°C, c=1 in Acetic Acid | [2] |

Experimental Protocol: Measurement of Specific Rotation

Causality: This protocol is designed to determine the specific rotation, a standardized value that accounts for concentration and path length, allowing for comparison across labs and batches. Acetic acid is used as the solvent based on established literature values for this compound.

-

Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent-filled cell according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh approximately 100 mg of H-D-Glu(OBzl)-OH·HCl and dissolve it in glacial acetic acid in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is free of bubbles.

-

Measurement:

-

Rinse the polarimeter cell (typically 1 decimeter in path length) with a small amount of the prepared solution.

-

Fill the cell with the solution, ensuring no air bubbles are trapped in the light path.

-

Place the cell in the polarimeter and record the observed optical rotation (α_obs). Perform at least three separate measurements and calculate the average.

-

-

Calculation: Calculate the specific rotation [α] using the following formula: [α] = α_obs / (c × l) Where:

-

α_obs is the average observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

Validation: The calculated specific rotation should fall within the expected range (e.g., -18° to -24°). A value close to zero would indicate a racemic mixture, while a positive value would suggest the presence of the L-enantiomer as the major component.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

While polarimetry confirms the bulk stereochemical identity, chiral HPLC is the definitive method for quantifying the enantiomeric excess (e.e.)—the percentage of the major enantiomer minus the percentage of the minor one. This is achieved either by directly separating the enantiomers on a chiral stationary phase (CSP) or by converting them into diastereomers that can be separated on a standard achiral column.[8]

Method A: Direct Analysis on a Chiral Stationary Phase (CSP)

Expertise: The choice of a CSP is critical. For amino acids and their derivatives, macrocyclic glycopeptide (e.g., teicoplanin-based) and crown-ether CSPs are highly effective.[8][9] These phases create transient, stereoselective interactions (like hydrogen bonding and inclusion complexation) with the enantiomers, leading to different retention times. The D-enantiomer of amino acids is often more strongly retained on teicoplanin-based CSPs.[8]

Caption: Workflow for direct chiral HPLC analysis and mechanism of separation.

Experimental Protocol: Direct Chiral HPLC

-

System: An HPLC system equipped with a UV detector (210 nm).

-

Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.[8]

-

Mobile Phase: A U-shaped retention profile is often observed on these columns, meaning retention can be adjusted by varying the organic modifier concentration.[8] A starting point is Methanol/Water/Acetic Acid/Triethylamine (e.g., 70:30:0.1:0.1, v/v/v/v). The acidic and basic additives improve peak shape for the zwitterionic analyte.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

-

Validation:

-

First, inject a racemic (D/L) standard of Glu(OBzl)-OH to determine the retention times (t_R) for both enantiomers and confirm the column's resolving power.

-

Inject the H-D-Glu(OBzl)-OH·HCl sample.

-

-

Data Analysis: A chromatogram for a high-purity sample should show a single, large peak corresponding to the retention time of the D-enantiomer. The enantiomeric excess is calculated as: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] × 100

Method B: Indirect Analysis via Diastereomer Formation

Expertise: When a suitable chiral column is unavailable, an alternative is to react the enantiomeric sample with a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral reverse-phase column (e.g., C18).[10][11] Marfey’s reagent and its analogs, such as N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH₂), are highly effective for this purpose with amino acids.[11]

Experimental Protocol: Indirect HPLC

-

Derivatization:

-

In a microvial, dissolve ~1 mg of H-D-Glu(OBzl)-OH·HCl in 100 µL of 1M sodium bicarbonate.

-

Add 200 µL of a 1% (w/v) solution of FDNP-D-Val-NH₂ in acetone.

-

Heat the mixture at 40°C for 1 hour.

-

Cool the reaction and neutralize with 50 µL of 2M HCl.

-

Dilute with the mobile phase for HPLC analysis.

-

-

System: HPLC with a UV detector (340 nm, the absorbance maximum for the DNP chromophore).

-

Column: A standard reverse-phase C18 column (e.g., ODS-Hypersil), 15 cm x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient elution is typically used, for example, from 10% to 70% Acetonitrile in water (both containing 0.1% Trifluoroacetic Acid) over 30 minutes.

-

Validation & Analysis: As with the direct method, analyze a derivatized racemic standard first to identify the retention times of the two diastereomers (D-Glu-D-Val and L-Glu-D-Val). Then, analyze the derivatized sample and quantify the peak areas to determine enantiomeric purity.

NMR Spectroscopy: Unambiguous Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. However, in a standard achiral solvent, the NMR spectra of enantiomers are identical.[12][13] To distinguish them, a chiral environment must be introduced, which is accomplished using a chiral solvating agent (CSA).

Trustworthiness: A CSA forms rapid, reversible, non-covalent diastereomeric complexes with the enantiomers in solution.[12][14] These transient complexes have different geometries and magnetic environments, causing previously equivalent nuclei in the enantiomers to exhibit different chemical shifts (a phenomenon called chemical shift non-equivalence). This allows for direct observation and quantification of the enantiomers in the sample. Bis-thiourea based CSAs are particularly effective for discriminating amino acid derivatives.[14][15]

Caption: Principle of NMR analysis with a Chiral Solvating Agent (CSA).

Experimental Protocol: NMR with a Chiral Solvating Agent

-

Sample Preparation:

-

Accurately weigh ~5 mg of H-D-Glu(OBzl)-OH·HCl into an NMR tube.

-

Add 1.0 to 1.2 molar equivalents of a suitable CSA (e.g., (R,R)-BTDA, a bis-thiourea agent).[15]

-

Add 1.0 equivalent of an achiral base like DABCO (1,4-diazabicyclo[2.2.2]octane) if required by the CSA to facilitate interaction with the carboxylic acid.[14][15]

-

Dissolve the mixture in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d).

-

-

Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. Key signals to monitor on the analyte are the α-proton and aromatic protons, as these often show the largest induced chemical shift differences.

-

Interpretation:

-

Single Enantiomer: If the sample is enantiomerically pure, the monitored signals (e.g., the α-proton) will remain as single peaks, although their chemical shift will be different from the spectrum without the CSA.

-

Racemic Mixture: If the sample is racemic, the monitored signals will be split into two distinct peaks of equal integration, corresponding to the two diastereomeric complexes.

-

Enantiomeric Impurity: The presence of the L-enantiomer as an impurity will be revealed by a small second peak next to the main peak for the D-enantiomer. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.

-

Integrated Workflow for Complete Stereochemical Validation

No single technique provides the complete picture. A robust, self-validating system for stereochemical analysis relies on the orthogonal and complementary nature of these methods.

Caption: Integrated workflow for comprehensive stereochemical validation.

This integrated approach provides trustworthiness. Polarimetry offers a quick, qualitative confirmation of the bulk sample's chirality. Chiral HPLC provides precise, quantitative data on enantiomeric purity, crucial for regulatory and quality control purposes. Finally, NMR with a CSA offers an unambiguous structural confirmation of the enantiomeric identity, ensuring that the observed properties are indeed from the correct molecule.

Conclusion

The stereochemical integrity of H-D-Glu(OBzl)-OH·HCl is paramount to its function as a reliable building block in research and development. A superficial understanding is insufficient; a rigorous, multi-faceted analytical approach is required. By integrating the foundational check of polarimetry, the quantitative power of chiral HPLC, and the unambiguous assignment from NMR spectroscopy, scientists can ensure the stereochemical purity of their material. This guide provides the technical framework and field-proven insights necessary to implement such a system, ensuring that downstream applications are built on a foundation of validated, enantiopure starting material.

References

-

ChemBK. (2024, April 9). D-Glutamic acid dibenzyl ester hydrochloride. Retrieved from [Link]

-

Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

-

LCGC International. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

-

ARPI. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Retrieved from [Link]

-

PMC - PubMed Central. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

-

Aapptec Peptides. H-Glu(OcHx)-OBzl HCl, L-Glutamic acid alpha-benzyl ester gamma-cyclohexylester h. Retrieved from [Link]

-

Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

ResearchGate. 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates,.... Retrieved from [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. Retrieved from [Link]

-

Bapeks. H-D-Glu(OBzl)-NH2.HCl. Retrieved from [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR. Retrieved from [Link]

-

Universities Space Research Association. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Retrieved from [Link]

-

MDPI. (2025, July 11). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]

-

PubChem. N-Boc-D-Glutamic acid 5-benzyl ester. Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Reddit. (2024, May 15). L-amino acids vs D-amino acids : r/Mcat. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 5. hou.usra.edu [hou.usra.edu]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]

- 11. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 14. arpi.unipi.it [arpi.unipi.it]

- 15. mdpi.com [mdpi.com]

Beyond the Looking Glass: A Technical Guide to Protected D-Amino Acids in Research

Executive Summary

This technical guide provides a rigorous framework for the application of Fmoc-protected D-amino acids in three high-impact domains: Solid-Phase Peptide Synthesis (SPPS) , Retro-Inverso Drug Design , and Mirror-Image Phage Display . It moves beyond basic definitions to offer self-validating protocols and mechanistic insights required for high-fidelity research.

Part 1: The Chemical Foundation – High-Fidelity SPPS with D-Amino Acids

The incorporation of D-amino acids via Fmoc-based SPPS follows the same fundamental chemistry as L-amino acids, but the margin for error regarding racemization and stereochemical purity is significantly tighter. Since the objective is often to create a specific stereoisomer (e.g., an all-D peptide), maintaining chiral integrity is paramount.

Critical Control Points in Synthesis

While Fmoc-D-amino acids are commercially available, their application requires specific handling to prevent back-racemization (conversion back to L or loss of chirality) during activation.

-

The Activation Hazard: Strong bases like DIEA (Diisopropylethylamine) used with uronium salts (HBTU/HATU) can abstract the

-proton of the activated amino acid, leading to oxazolone formation and racemization. -

The DKP Risk: When the C-terminal sequence involves D-Proline or D-Glycine, the risk of Diketopiperazine (DKP) formation increases during the deprotection of the second residue. This premature cleavage cyclizes the dipeptide and detaches it from the resin.

Self-Validating Protocol: Low-Racemization Fmoc-D-AA Coupling

Objective: Couple Fmoc-D-Amino Acids with <0.1% racemization.

Materials:

-

Fmoc-D-AA-OH (High purity, >99% ee)

-

Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Note: This combination is superior to HBTU/DIEA for preserving chirality.

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin . Reason: The steric bulk of 2-CTC prevents DKP formation.

Step-by-Step Workflow:

-

Resin Loading (The First D-AA):

-

Swell 2-CTC resin in dry DCM (Dichloromethane).

-

Dissolve Fmoc-D-AA-OH (1.2 eq) in DCM with DIEA (4 eq). Crucial: Add DIEA to the amino acid solution before adding to resin.

-

Incubate for 2 hours. Cap unreacted sites with methanol/DIEA (9:1).

-

Validation: Measure loading via UV absorbance of the fulvene-piperidine adduct after the first deprotection. Target: 0.6–0.8 mmol/g.

-

-

Chain Elongation (The Cycle):

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Warning: Extended deprotection times can induce racemization in sensitive residues like D-Cys or D-His.

-

Activation: Mix Fmoc-D-AA-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF. Pre-activate for exactly 2 minutes.

-

Coupling: Add activated mixture to resin.[3] Shake for 60 minutes.

-

Validation: Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple. If colorless (negative), proceed.

-

-

Cleavage & Analysis:

-

Cleave with TFA/TIS/H2O (95:2.5:2.5).

-

Critical QC Step: Analyze via Chiral HPLC or Marfey’s Analysis . A standard C18 column separates diastereomers (e.g., L-impurity in a D-peptide) due to different folding, but a Chiral column is definitive.

-

Visualization: The Racemization-Free Cycle

The following diagram illustrates the logic flow to prevent common stereochemical failures.

Caption: Decision matrix for High-Fidelity SPPS of D-Peptides, highlighting critical avoidance of DKP formation and racemization.

Part 2: Engineering Stability – The Retro-Inverso Strategy

The Retro-Inverso (RI) modification is a topochemical engineering strategy. By reversing the peptide sequence (Retro) and inverting the chirality of every amino acid (Inverso, L

The Mechanism of Action

-

Topological Mimicry: The side chains of an RI-peptide (

) orient in approximately the same 3D space as the parent L-peptide ( -

Proteolytic Silence: The peptide bonds now involve D-alpha-carbons. Endogenous proteases (e.g., Trypsin, Chymotrypsin) rely on the specific stereochemistry of the L-alpha-carbon to align the scissile bond in the catalytic triad. They cannot recognize or cleave the RI-backbone.

Comparative Stability Data

The following table summarizes the dramatic stability shift provided by D-amino acid incorporation.

| Peptide Type | Serum Half-Life ( | Protease Susceptibility | Immunogenicity |

| Native L-Peptide | Minutes to < 1 Hour | High (Trypsin, Pepsin, etc.) | High (MHC recognition) |

| D-Peptide (All-D) | > 24 Hours to Days | Negligible | Low (Cannot be processed) |

| Retro-Inverso | > 24 Hours | Negligible | Low |

Visualization: Retro-Inverso Topology

This diagram demonstrates how reversing sequence and chirality preserves side-chain orientation.

Caption: Topological alignment showing how Retro-Inverso D-peptides mimic the side-chain display of native L-peptides despite backbone reversal.

Part 3: Mirror-Image Phage Display

This is the most sophisticated application of protected D-amino acids. It solves the problem of discovering D-peptide ligands when biology (phage display) only works with L-amino acids.

The Logic: Symmetry in Binding

If an L-peptide binds to an L-protein target, symmetry dictates that the D-enantiomer of that peptide will bind to the D-enantiomer of the target .

The Protocol

-

Phage Selection (Biopanning): Screen a standard commercial phage display library (displaying billions of random L-peptides ) against the D-Protein target.

-

Identification: Sequence the phage DNA to identify the winning L-peptide binders.

-

Mirror Synthesis: Chemically synthesize the D-enantiomer of the winning L-peptide sequence.

Visualization: The Mirror-Image Workflow

Caption: Workflow for Mirror-Image Phage Display, converting biological selection power into chemically stable D-peptide therapeutics.

References

-

Mirror image phage display—a method to generate D-peptide ligands. Source: Molecular BioSystems (RSC Publishing) URL:[6][Link]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Source: PubMed (NIH) URL:[Link]

-

Approaches to the synthesis of retro-inverso peptides. Source: PubMed (NIH) URL:[Link]

-

Racemic crystallography. Source: Wikipedia (Summarizing Yeates & Kent, 2012) URL:[Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 6. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. people.mbi.ucla.edu [people.mbi.ucla.edu]

Methodological & Application

Application Note: A Comprehensive Protocol for the Use of H-D-Glu-Obzl.HCl in Solid-Phase Peptide Synthesis

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of H-D-Glu(Obzl)-OH·HCl in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids and the strategic use of side-chain protecting groups are critical for designing novel peptides with enhanced stability and unique conformational properties. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust framework for experimental design, execution, and troubleshooting. We present detailed protocols for the Fmoc/tBu strategy, address the critical step of hydrochloride salt neutralization, outline coupling and cleavage strategies, and discuss potential side reactions and their mitigation.

Introduction to H-D-Glu(Obzl)-OH·HCl

H-D-Glu(Obzl)-OH·HCl is a derivative of the non-proteinogenic D-glutamic acid.[1][2] It serves as a crucial building block in SPPS for several reasons:

-

D-Configuration: The incorporation of D-amino acids can significantly increase the proteolytic stability of a synthetic peptide, a highly desirable trait in therapeutic peptide development.

-

Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is protected as a benzyl ester (Obzl). This is essential to prevent it from reacting during peptide bond formation, which would otherwise lead to side-product formation and branched peptides.[3][4]

-

Hydrochloride Salt: The compound is supplied as a hydrochloride (HCl) salt of the α-amino group. This enhances its stability and shelf-life but necessitates a neutralization step prior to the coupling reaction.

This application note will focus on its use within the most prevalent SPPS framework: the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[5][6]

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent.

| Property | Value | Reference |

| Chemical Name | D-Glutamic acid γ-benzyl ester hydrochloride | [7] |

| Molecular Formula | C₁₂H₁₅NO₄·HCl | [7] |

| Molecular Weight | 273.71 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Solubility | Soluble in DMF, DMSO, water, and other polar organic solvents | [1][8][9] |

| Storage | Store in a dry, well-ventilated, and dark place at 0-8 °C. Keep container tightly sealed. | [7][10] |

Safety Precautions: Handle in accordance with good industrial hygiene and safety practices.[11] Avoid inhalation of dust and direct contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][12]

The Strategic Role of the Benzyl (Bzl) Protecting Group

The success of SPPS hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] The benzyl group is a cornerstone of this concept.

-

Stability: The benzyl ester is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the temporary Nα-Fmoc group.[5] It is also largely resistant to the mild acidic conditions (e.g., 1-5% TFA in DCM) used to cleave peptides from hyper-acid-labile resins.[4]

-

Cleavage: Removal of the benzyl group requires much stronger conditions, typically strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), or alternatively, through catalytic hydrogenolysis (H₂/Pd-C).[5][13]

This differential stability makes H-D-Glu(Obzl)-OH a versatile reagent, particularly in syntheses where tBu-based side-chain protecting groups are removed with a standard TFA cleavage cocktail, while the Bzl group remains for subsequent, orthogonal deprotection if desired.

Caption: SPPS cycle for coupling H-D-Glu(Obzl)-OH·HCl.

Cleavage and Final Deprotection of the Benzyl Group

The choice of cleavage method depends on the overall protecting group strategy and the desired final product. The benzyl ester is stable to the standard TFA cocktails used for tBu group removal.

Protocol 4.1: Strong Acid Cleavage (TFMSA/TFA Cocktail)

This method simultaneously cleaves the peptide from the resin and removes most protecting groups, including tBu and benzyl types. It is potent and effective but requires careful handling.

-

Reagents: Cleavage Cocktail: TFA/TFMSA/H₂O/Thioanisole (8:1:0.5:0.5).

-

Procedure:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Add the cold (0 °C) cleavage cocktail to the resin (~10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate (the crude peptide) should form. Allow precipitation to complete at -20 °C for 1 hour.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum. Proceed to purification via HPLC.

-

Protocol 4.2: Orthogonal Deprotection via Catalytic Hydrogenolysis

This two-stage approach provides greater flexibility. First, the peptide is cleaved from the resin, leaving the Obzl group intact. Then, the Obzl group is removed in a separate solution-phase reaction.

Stage A: Cleavage from Resin with Intact Obzl Group

-

Use a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

-

Follow the procedure outlined in 4.1 (steps 1-7). The resulting crude peptide will have all tBu-based groups removed, but the D-Glu side chain will still be protected as a benzyl ester.

Stage B: Solution-Phase Hydrogenolysis

-

Dissolve the crude, Bzl-protected peptide in a suitable solvent like methanol, ethanol, or acetic acid. [5][14]2. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

-

Evacuate the reaction flask and backfill with hydrogen gas (H₂), often from a balloon. Repeat this purge cycle three times. [5]4. Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature.

-

Monitor the reaction by HPLC or Mass Spectrometry until the starting material is consumed.

-

Once complete, carefully purge the vessel with an inert gas (N₂ or Ar). Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the fully deprotected peptide. Proceed to purification. [14]

Troubleshooting and Scientific Rationale

| Problem | Potential Cause(s) | Solution and Rationale |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation time or reagent stoichiometry. 2. Steric hindrance from the growing peptide chain. 3. Peptide aggregation on the resin. | Solution: 1. Allow pre-activation for a full 5 minutes. 2. Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid. 3. Consider switching to a more potent activator like HATU. For difficult sequences, using a low-substitution resin (0.1-0.4 mmol/g) can mitigate aggregation. [15] |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamic acid residue. This is less common when the side chain is protected but can occur if some premature deprotection happens or with the final N-terminal residue. [16][17] | Rationale: The intramolecular cyclization is kinetically competitive with the intermolecular coupling reaction. Solution: Ensure rapid coupling of the subsequent amino acid after deprotection of the Glu residue. Avoid extended delays or exposure to basic/acidic conditions while the N-terminus is free. |

| Low Yield After Cleavage | 1. Incomplete cleavage from the resin. 2. Loss of peptide chains during synthesis due to acid-lability of the resin linker. | Rationale: The benzyl ester linkage between the first amino acid and a Merrifield resin can be susceptible to premature cleavage during repeated TFA treatments in Boc-SPPS. [18]Solution: 1. For strong acid cleavage, ensure sufficient time and an adequate volume of the cocktail. 2. In Fmoc synthesis, ensure the correct resin type is chosen for the desired cleavage conditions. |

Conclusion

H-D-Glu-Obzl.HCl is a valuable reagent for introducing D-glutamic acid into synthetic peptides. Successful incorporation is not complex but requires a methodical approach with careful attention to the key principles of solid-phase synthesis. The critical steps are the quantitative neutralization of the hydrochloride salt prior to coupling and the selection of an appropriate final cleavage strategy—either a robust strong-acid method or an orthogonal hydrogenolysis—that is compatible with the benzyl side-chain protecting group. By understanding the causality behind each step, researchers can effectively troubleshoot and optimize their syntheses to achieve high-purity peptides for their research and development endeavors.

References

-

ChemBK. (2024, April 9). D-Glutamic acid dibenzyl ester hydrochloride. Available at: [Link]

-

AAPPTec, LLC. MSDS - Safety Data Sheet: H-Glu(OtBu)-OBzl HCl. Available at: [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Singh, P., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Available at: [Link]

-

AAPPTec, LLC. Introduction to Peptide Synthesis. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Lelli, M., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Available at: [Link]

-

Moore, G. J., & Kwok, Y. C. (1983). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Canadian Journal of Biochemistry and Cell Biology. Available at: [Link]

-

Wiley-VCH. (2009). 1 Protection Reactions. Available at: [Link]

-

Gyros Protein Technologies. SPPS Tips For Success Handout. Available at: [Link]

-

IES Alhama. Peptide synthesis - Amino group protection. Available at: [Link]

-

Peptides International. H-D-Glu(OBzl)-OH [2578-33-8]. Available at: [Link]

-

Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

-

Tzadikov, M., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. Available at: [Link]

-

Reyes, F., & Galiano, V. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

Sources

- 1. H-D-GLU(OBZL)-OH | 2578-33-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chemimpex.com [chemimpex.com]

- 8. D-Glutamic acid dibenzyl ester hydrochloride [chembk.com]

- 9. H-GLU(OBZL)-OBZL HCL | 4561-10-8 [chemicalbook.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. application.wiley-vch.de [application.wiley-vch.de]

Application Note: H-D-Glu-Obzl.HCl in Solution-Phase Fragment Condensation

This Application Note is designed for researchers and process chemists involved in solution-phase peptide synthesis (SPPS). It focuses on the specific handling, coupling, and deprotection of H-D-Glu-Obzl.HCl (D-Glutamic acid

Product Profile & Strategic Utility

H-D-Glu-Obzl.HCl is the hydrochloride salt of D-Glutamic acid protected at the

-

Chemical Structure: D-Glutamic acid

-benzyl ester hydrochloride.[1] -

Role: Amine Component (Acceptor).

-

Primary Utility: It serves as the C-terminal residue in fragment condensation. The D-configuration confers resistance to enzymatic degradation (proteolysis), making it ideal for therapeutic peptidomimetics.

-

Protecting Group Strategy: The Benzyl (Obzl) ester is stable to TFA (trifluoroacetic acid) and mild base, making it orthogonal to Boc (acid-labile) and Fmoc (base-labile) N-terminal protection. It is removed via catalytic hydrogenolysis , a clean method preferred in GMP environments to avoid scavengers.

Critical Nomenclature Clarification

In peptide chemistry catalogs, "Obzl" placement dictates the structure. Verify your reagent against the CAS number before proceeding:

-

H-D-Glu-Obzl.HCl (Target of this Guide):

-benzyl ester (Free -

H-D-Glu(OBzl)-OH:

-benzyl ester (Free -

H-D-Glu(OBzl)-OBzl.HCl: Dibenzyl ester.[3] Role: Fully protected Acceptor.

Technical Constraint: This protocol assumes you are using H-D-Glu-Obzl.HCl (

-ester, free side chain) or a side-chain protected variant (e.g., H-D-Glu(OtBu)-Obzl). If the side chain (-COOH) is free, you must strictly control stoichiometry to prevent branching.

Critical Control Points (The "Why" Behind the Protocol)

A. Racemization Control

While the amine component (H-D-Glu-Obzl) is generally resistant to racemization, the activation of the coupling partner (the Carboxyl Donor) is the risk point.

-

Risk: Over-neutralization of the HCl salt with tertiary amines (e.g., Triethylamine) can raise the pH > 8.0, promoting base-catalyzed enolization of the activated donor.

-

Solution: Use N-Methylmorpholine (NMM) or DIPEA in exact stoichiometry (1.0 equiv relative to HCl). Maintain pH 6.5–7.5.

B. Diketopiperazine (DKP) Formation

If H-D-Glu-Obzl is coupled to form a dipeptide (e.g., H-Xaa-D-Glu-Obzl), and the N-terminal protecting group is removed, the free amine can attack the C-terminal benzyl ester, forming a cyclic DKP and cleaving the peptide chain.

-

Prevention: Avoid leaving the dipeptide methyl/benzyl ester as a free base for extended periods. Keep it protonated or couple the next fragment immediately.

C. Hydrogenolysis Sensitivity

The Obzl group is removed by

-

Interference: Sulfur-containing amino acids (Cys, Met) poison the Pd catalyst. If the fragment contains Met/Cys, alternative deprotection (e.g., saponification or HF) or specialized catalysts (Pd(OH)

) are required.

Experimental Protocol: Fragment Condensation

Phase 1: Solubilization & Neutralization (The "Free-Basing" Step)

The HCl salt renders the amine non-nucleophilic. It must be neutralized in situ.

Reagents:

-

H-D-Glu-Obzl.HCl (1.0 equiv)

-

Solvent: DMF (N,N-dimethylformamide) or DCM (Dichloromethane).[4] Note: DMF is preferred for solubility of polar salts.

-

Base: N-Methylmorpholine (NMM) (1.0 equiv).

Procedure:

-

Dissolve H-D-Glu-Obzl.HCl in minimal dry DMF (approx. 5–10 mL per gram).

-

Cool to 0°C to suppress exothermic side reactions.

-

Add NMM (1.0 equiv) dropwise.[5]

-

Validation: Spot a wet pH strip. The apparent pH should be neutral (6.5–7.5). Do not add excess base.

Phase 2: Coupling (The Condensation)

We utilize EDC.HCl / HOBt activation. This water-soluble carbodiimide method facilitates easy workup.

Reagents:

-

Carboxyl Component (Donor): Z-Xaa-OH or Boc-Xaa-OH (1.05 equiv).

-

Activator: EDC.HCl (1.1 equiv) + HOBt (1.1 equiv).

-

Solvent: DCM/DMF (Ratio adjusted for solubility).

Procedure:

-

In a separate vessel, dissolve the Carboxyl Donor and HOBt in DCM/DMF at 0°C.

-

Add EDC.HCl. Stir for 15 minutes to form the Active Ester (OBt-ester). Visual Cue: The solution may slightly yellow.

-

Add the neutralized H-D-Glu-Obzl solution (from Phase 1) to the Active Ester mixture.

-

Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring (Self-Validating): Perform TLC (System: CHCl3/MeOH 9:1).

-

Success Criteria: Disappearance of the amine spot (ninhydrin positive) and appearance of a less polar product spot (UV active).

-

Phase 3: Workup (Purification by Extraction)

Solution phase synthesis relies on "washing away" reagents.

-

Concentration: Evaporate DMF under high vacuum (rotary evaporator < 40°C).

-

Re-dissolution: Dissolve residue in Ethyl Acetate (EtOAc).

-

Wash Sequence (in Separatory Funnel):

-

Acid Wash: 3x with 5% KHSO

or 1M HCl (Removes unreacted amine, NMM, and EDC urea). -

Base Wash: 3x with 5% NaHCO

(Removes unreacted Carboxyl Donor and HOBt). -

Brine Wash: 1x with Saturated NaCl (Removes water).

-

-

Drying: Dry organic layer over anhydrous Na

SO

Phase 4: Deprotection (Removal of Obzl)

Only perform this step when the fragment is fully assembled.

-

Dissolve the protected peptide in MeOH or EtOH.

-

Add 10% Pd/C catalyst (10% by weight of peptide).

-

Stir under

atmosphere (balloon pressure) for 2–4 hours. -

Filtration: Filter through Celite to remove Pd/C. Safety: Do not let dry Pd/C contact air (pyrophoric).

-

Concentrate to yield the free acid peptide.

Visualization of Workflows

Diagram 1: Coupling Reaction Workflow

This flowchart illustrates the critical path for coupling H-D-Glu-Obzl.HCl, highlighting the neutralization checkpoint.

Caption: Standard solution-phase coupling workflow for H-D-Glu-Obzl.HCl using carbodiimide activation.

Diagram 2: Troubleshooting Decision Tree

Use this logic to diagnose low yields or impurities.

Caption: Diagnostic logic for common side reactions involving D-Glu esters.

Summary Data Table

| Parameter | Specification / Recommendation |

| Reagent | H-D-Glu-Obzl.HCl (D-Glutamic acid |

| Base for Neutralization | N-Methylmorpholine (NMM) or DIPEA (1.0 equiv). Avoid TEA. |

| Coupling Reagents | EDC/HOBt (Standard) or TBTU/DIPEA (Fast). |

| Solvent System | DMF (preferred for salt solubility) or DCM/DMF mix.[4] |

| Deprotection | H |

| Major Side Reaction | Diketopiperazine (DKP) if N-terminus is deprotected at dipeptide stage. |

| Storage | -20°C, Desiccated. Hygroscopic salt. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Focus on racemization mechanisms in solution phase).

-

Albericio, F., et al. (2018). Peptide Synthesis. In Organic Syntheses. (General protocols for solution phase coupling).

Sources

Application Note & Protocol: Strategic Incorporation of H-D-Glu(OBzl)·HCl into Peptide Libraries for Enhanced Stability and Function

Abstract

The incorporation of non-canonical amino acids into peptide libraries is a cornerstone of modern drug discovery, offering a pathway to modulate therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. D-amino acids, in particular, are instrumental in conferring resistance to enzymatic degradation. This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation of H-D-Glu(OBzl)·HCl, a D-glutamic acid derivative with its side-chain carboxyl group protected by a benzyl ester. We will explore the causality behind experimental choices, from coupling reagent selection to the orthogonal deprotection strategy required for the benzyl group, empowering researchers to leverage this versatile building block in the synthesis of robust and innovative peptide libraries.

Introduction: The Strategic Value of H-D-Glu(OBzl)·HCl

Peptide-based therapeutics hold immense promise but are often hampered by their susceptibility to proteolysis in vivo. A proven strategy to overcome this limitation is the introduction of D-enantiomers of natural amino acids.[1][2] The incorporation of D-isomers disrupts the recognition sites for common proteases, which are stereospecific for L-amino acids, thereby significantly extending the peptide's circulatory half-life.[3]

H-D-Glu(OBzl)·HCl serves as a critical reagent in this context. It introduces not only a D-amino acid but also a side-chain benzyl (Bzl) ester protecting group. The Bzl group is notable for its stability under the conditions of standard solid-phase peptide synthesis (SPPS), including both the basic conditions for Fmoc-group removal and the moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA) used for cleaving t-Butyl-based protecting groups.[4] This chemical orthogonality necessitates a distinct final deprotection step, typically catalytic hydrogenolysis, which provides a strategic advantage for complex syntheses where differential deprotection is required.

This document serves as a detailed guide for researchers, covering the fundamental properties of H-D-Glu(OBzl)·HCl, step-by-step protocols for its incorporation, and troubleshooting common challenges.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the amino acid derivative.

| Property | Value | Reference |

| Synonym | (4R)-4-amino-5-(benzyloxy)-5-oxopentanoic acid hydrochloride | |

| Molecular Formula | C₁₂H₁₆ClNO₄ | |

| Molecular Weight | 277.71 g/mol | |

| Appearance | White to off-white crystalline powder | [5] |

| Storage | Store in a dark, dry place under an inert atmosphere. For long-term storage, keep sealed at -20°C to prevent degradation.[6] | |

| Handling | The compound can be irritating to the skin, eyes, and respiratory tract. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] |

Core Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the incorporation of H-D-Glu(OBzl)·HCl into a growing peptide chain on a solid support using the standard Fmoc/tBu strategy.

Overall Synthesis Workflow

The diagram below illustrates the key stages of the process, from initial resin preparation to the final, purified peptide.

Materials and Reagents

-

Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

-

H-D-Glu(OBzl)·HCl

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Fmoc Deprotection: 20% (v/v) Piperidine in DMF

-